molecular formula C25H28N2O5 B3647542 diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate

diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate

Cat. No.: B3647542
M. Wt: 436.5 g/mol
InChI Key: GOWCTJWMWGZJMC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . It is a 5-membered ring with the formula C4H4NH. The parent compound is characterized by the 5-membered ring structure present in many important natural products, such as heme .


Synthesis Analysis

Pyrrole compounds can be synthesized using several methods. One of the most common methods is the Knorr pyrrole synthesis, which involves the reaction of an α-amino ketone or an α-amino-β-ketoester with an activated methylene compound . Another method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia .


Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex due to the presence of various functional groups. The structure of the compound can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

Pyrrole and its derivatives undergo several chemical reactions. They can act as nucleophiles in reactions with electrophiles due to the electron-rich nature of the pyrrole ring. They can also undergo electrophilic substitution reactions at the 2-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives depend on their specific structures. In general, they are characterized by their aromaticity, basicity, and reactivity .

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on their structure and the biological system in which they are acting. Many pyrrole derivatives have been found to have biological activity, including antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with pyrrole derivatives depend on their specific structures. Some pyrrole compounds can be toxic and may pose risks to human health and the environment .

Future Directions

The study of pyrrole and its derivatives is a vibrant field of research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of pyrrole-based drugs .

Properties

IUPAC Name

diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-7-31-24(29)21-13-19-15(3)27(18-11-9-17(10-12-18)26(5)6)16(4)20(19)14-22(23(21)28)25(30)32-8-2/h9-14H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCTJWMWGZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Reactant of Route 4
diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
diethyl 2-[4-(dimethylamino)phenyl]-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate

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